Cas no 933697-27-9 (2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL)

2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL is a benzimidazole derivative featuring both an aminoethyl side chain and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural motif is valuable for constructing biologically active compounds, particularly in the development of receptor-targeting molecules and enzyme inhibitors. The presence of the aminoethyl group enhances its reactivity, allowing for further functionalization, while the hydroxyl group contributes to hydrogen bonding potential, improving solubility and binding affinity. This compound is particularly useful in medicinal chemistry for designing novel therapeutics, given its balanced hydrophilicity and structural adaptability. High purity and stability under standard conditions further support its utility in research applications.
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL structure
933697-27-9 structure
Product Name:2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL
CAS No:933697-27-9
MF:C9H11N3O
MW:177.203141450882
MDL:MFCD06410908
CID:854357
PubChem ID:29921400
Update Time:2025-10-09

2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-7-ol, 2-(2-aminoethyl)-
    • 2-(2-AMINOETHYL)-1H-BENZO[D]IMIDAZOL-4-OL
    • AB25103
    • AK466563
    • 2-(2-Aminoethyl)-1H-benzo[d]imidazol-7-ol
    • 2-AMINOETHYL-4(7)-HYDROXY-BENZIMIDAZOLE
    • 2-(2-AMINOETHYL)-1H-1,3-BENZODIAZOL-4-OL
    • AKOS006292314
    • 933697-27-9
    • 2-(2-aminoethyl)-1H-benzimidazol-4-ol
    • DS-18836
    • A916307
    • C77196
    • MFCD06410908
    • CS-0059038
    • XH1620
    • 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL
    • MDL: MFCD06410908
    • Inchi: 1S/C9H11N3O/c10-5-4-8-11-6-2-1-3-7(13)9(6)12-8/h1-3,13H,4-5,10H2,(H,11,12)
    • InChI Key: FHDGDZMBOVXTAD-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C1N=C(CCN)N2

Computed Properties

  • Exact Mass: 177.090211983g/mol
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 74.9

2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL Security Information

2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL Pricemore >>

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2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:933697-27-9)2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL
Order Number:A916307
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:59
Price ($):302.0
Email:sales@amadischem.com

Additional information on 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL

Introduction to 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL (CAS No. 933697-27-9)

2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL, identified by its Chemical Abstracts Service (CAS) number 933697-27-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzo[d]imidazole scaffold, a structural motif renowned for its broad spectrum of biological activities and utility in drug design. The presence of an aminoethyl side chain at the 2-position and a hydroxyl group at the 4-position introduces unique chemical and pharmacological properties, making it a promising candidate for further investigation.

The benzo[d]imidazole core is a privileged structure in medicinal chemistry, exhibiting diverse biological functions ranging from antimicrobial to anticancer properties. The modification of this core with functional groups such as amines and hydroxyls can significantly alter its pharmacokinetic and pharmacodynamic profiles. Specifically, the 2-(2-aminoethyl)-1H-benzo[D]imidazol-4-OL structure combines the potential for hydrogen bonding interactions due to the hydroxyl group with the ability to form stable complexes with biological targets due to the aminoethyl moiety.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(2-aminoethyl)-1H-benzo[D]imidazol-4-OL and biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in critical cellular pathways, such as those related to inflammation, oxidative stress, and cell proliferation. The aminoethyl group, in particular, has been shown to enhance binding affinity by participating in multiple hydrogen bonding interactions, while the hydroxyl group can modulate solubility and metabolic stability.

In the context of drug discovery, 2-(2-aminoethyl)-1H-benzo[D]imidazol-4-OL has been explored as a lead compound for developing novel therapeutic agents. Its structural features make it amenable to further derivatization, allowing chemists to optimize its biological activity. For instance, modifications at the 5-position or introduction of additional substituents could fine-tune its selectivity against specific targets while minimizing off-target effects.

One of the most compelling aspects of 2-(2-aminoethyl)-1H-benzo[D]imidazol-4-OL is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are implicated in various diseases, including cancer and neurodegenerative disorders. Preclinical studies have demonstrated promising results in vitro, suggesting that further investigation could lead to the development of novel therapeutics.

The synthesis of 2-(2-aminoethyl)-1H-benzo[D]imidazol-4-OL involves multi-step organic transformations, typically starting from commercially available precursors such as benzoylacetonitrile or 1H-benzo[d]imidazole derivatives. The introduction of the aminoethyl group is commonly achieved through nucleophilic substitution reactions or reductive amination techniques. The subsequent functionalization at the 4-position with a hydroxyl group can be accomplished using oxidation or hydrolysis methods.

The physicochemical properties of 2-(2-aminoethyl)-1H-benzo[D]imidazol-4-OL, including solubility, stability, and permeability, are critical factors that influence its suitability for pharmaceutical applications. Computational studies have been employed to predict these properties, enabling researchers to design experiments more efficiently. For example, molecular dynamics simulations can provide insights into how the compound behaves within different environments, such as lipid bilayers or aqueous solutions.

Regulatory considerations also play a crucial role in the development of 2-(2-aminoethyl)-1H-benzo[D]imidazol-4-OL as a drug candidate. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that the compound is produced consistently and safely. Additionally, toxicological studies are essential to assess potential side effects before proceeding to clinical trials.

The future prospects for 2-(2-aminoethyl)-1H-benzo[D]imidazol-4-OL are bright, given its unique structural features and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms of action, this compound may emerge as a key player in next-generation drug development. Collaborative efforts between academia and industry will be essential to translate these findings into tangible medical benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:933697-27-9)2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL
A916307
Purity:99%
Quantity:1g
Price ($):302.0
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